
Pyrogallol triacetate
Overview
Description
Pyrogallol triacetate is a chemical compound with the molecular formula C12H12O6 . It has a molecular weight of 252.22 g/mol .
Synthesis Analysis
The synthesis of a pyrogallol derivative, which could be similar to this compound, has been reported in a study . The derivative was prepared through a reaction between pyrogallol and methyl linoleate in the presence of radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). The reaction produced a molecule with a molecular weight of 418 g/mol, representing a pyrogallol derivative which has a new C–O covalent bond with methyl linoleate .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with three acetoxy groups attached to it . The exact mass of the molecule is 252.06338810 g/mol .Chemical Reactions Analysis
Pyrogallol-containing molecules, such as this compound, have been found to act as electrophiles, covalently modifying catalytic cysteine . This property has been utilized in the design of covalent inhibitors for the SARS-CoV-2 3CL protease .Physical And Chemical Properties Analysis
This compound has a molecular weight of 252.22 g/mol, a topological polar surface area of 78.9 Ų, and a rotatable bond count of 6 . It also has a density of 1.2±0.1 g/cm3, a boiling point of 359.1±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .Scientific Research Applications
Antioxidant and Superoxide-Scavenging Assay
Pyrogallol triacetate is widely recognized for its antioxidant properties. An improved pyrogallol autoxidation method has been developed to provide a reliable and cost-effective superoxide-scavenging assay suitable for all types of antioxidants. The modified method highlights the importance of pH and suggests using physiological pH 7.4 for accurate measurements. The assay measures the change in absorbance at 325 nm every 30 seconds for 5 minutes at 37 °C, providing a robust method for studying the antioxidant properties of various compounds (Li, 2012).
Biomanufacturing and Biosynthesis
Recent research has explored the microbial synthesis of pyrogallol using genetically engineered Escherichia coli. This process has proven to be an efficient biosynthetic pathway for pyrogallol production, offering a promising alternative to traditional methods. The microbial platform established for pyrogallol synthesis demonstrates significant potential for industrial biomanufacturing due to its high titer and efficient production process (Wang, Shen, Yuan, & Yan, 2018).
Material Science and Functional Materials
Pyrogallol-containing molecules, ubiquitous in the plant kingdom, have seen a surge in interest across various disciplines due to their adhesive properties. These molecules are particularly noted for their role as "molecular glues," adhering to almost all biomacromolecules, such as DNA/RNA, proteins, and peptides. The cohesive property of pyrogallol, forming covalent bonds between pyrogallol molecules, has been harnessed to create bulk hydrogels and thin films. The future of pyrogallol-containing materials looks promising, with potential applications in biomedical, energy, and industrial devices (Shin, Park, & Lee, 2019).
Chemical Synthesis and Eco-Friendly Alternatives
Pyrogallol is a key component in devising new, more eco-friendly strategies for synthesizing aromatic chemicals,such as hydroquinone and resorcinol, from glucose. This process involves the removal of one oxygen atom from polyhydroxybenzenes, leading to the formation of these aromatic chemicals. This approach is a significant departure from traditional methods, offering a more sustainable and less resource-intensive pathway for the production of these valuable chemicals, emphasizing the importance of pyrogallol in green chemistry (Hansen & Frost, 2002).
Supramolecular Chemistry and Nanocapsules
Pyrogallol[4]arenes have been at the forefront of research in supramolecular chemistry, especially in the formation of hexameric encapsulation complexes. These structures are of significant interest due to their potential applications in catalysis, transport, and as models for understanding molecular behavior in confined spaces. The ability to study these structures using NMR methods has provided valuable insights into their solution structures, host-guest properties, and exchange dynamics (Avram, Cohen, & Rebek, 2011).
Environmental and Industrial Applications
The electrochemical treatment of wastewaters containing pyrogallol using boron-doped diamond anodes has shown high efficiency, with complete mineralization of pyrogallol and electro-generated pollutants. This technology demonstrates significant promise due to its ability to degrade pyrogallol efficiently, paving the way for its application in environmental management and industrial waste treatment (Nasr, Hsen, & Abdellatif, 2009).
Mechanism of Action
Target of Action
Pyrogallol triacetate is a derivative of pyrogallol, a bioactive compound derived from natural sources . The primary targets of pyrogallol are the Signal Transducer and Activator of Transcription 2 (STAT2) signaling pathway and aerobic glycolysis . These targets play crucial roles in cell metabolism and cell cycle regulation, making them important in the context of cancer treatment .
Mode of Action
Pyrogallol interacts with its targets by modulating their activities. It notably impedes the progression of A549 cells (a type of lung cancer cell) by prompting cell cycle arrest in the G0/G1 phase and fostering apoptosis . Docking studies have indicated a robust binding affinity between pyrogallol and the signaling targets within the STAT2 pathway .
Biochemical Pathways
Pyrogallol’s action affects several biochemical pathways. It plays a role in regulating metabolism, apoptosis, and STAT2 targets linked to lung tumorigenesis . In addition, it has been found to induce nuclear factor-erythroid 2-related factor 2 (Nrf2)-mediated gene expression , which is associated with glutathione metabolism, drug and/or xenobiotics metabolism, and the pentose phosphate pathway .
Pharmacokinetics
The parent compound, pyrogallol, is known to be degraded by the gut microbiota . This suggests that the bioavailability of this compound may be influenced by factors such as gut microbiota composition and individual metabolic differences.
Result of Action
The action of pyrogallol results in molecular and cellular effects that can halt the growth of cancer cells. It prompts cell cycle arrest in the G0/G1 phase and fosters apoptosis . These effects indicate its promise as a potential treatment for conditions like non-small cell lung carcinoma .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can affect the oxidation of pyrogallol . Additionally, the presence of certain enzymes and other compounds in the environment can influence its action
Safety and Hazards
Future Directions
Future research directions include the development of new pyrogallol-containing materials, understanding the role of chirality in adhesion, and improving the mechanical stability of these materials for applications in various biomedical, energy, and industrial devices . The potential of pyrogallol as an alternative warhead in the design of targeted covalent ligands is also being explored .
properties
IUPAC Name |
(2,3-diacetyloxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6/c1-7(13)16-10-5-4-6-11(17-8(2)14)12(10)18-9(3)15/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGLTPNHAAVOKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C(=CC=C1)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883422 | |
| Record name | 1,2,3-Benzenetriol, 1,2,3-triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
525-52-0 | |
| Record name | 1,2,3-Benzenetriol, 1,2,3-triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=525-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrogallol triacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrogallol triacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24068 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3-Benzenetriol, 1,2,3-triacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,3-Benzenetriol, 1,2,3-triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene-1,2,3-triyl triacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYROGALLOL TRIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TMC1R26A5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

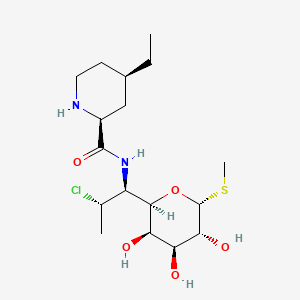
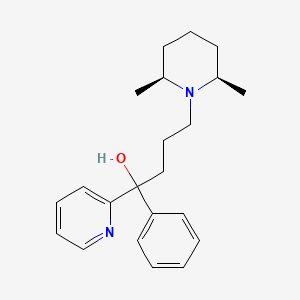
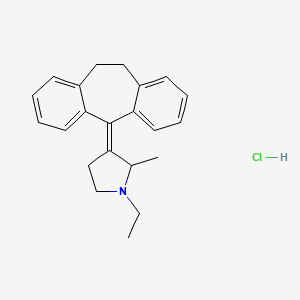

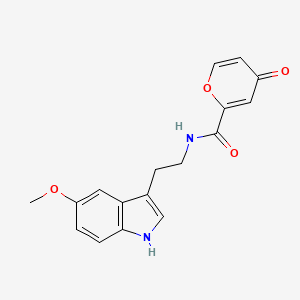
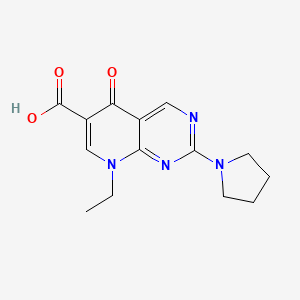
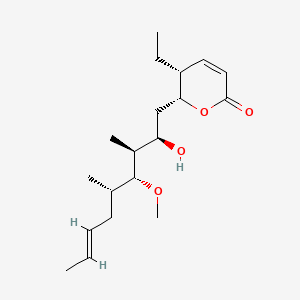
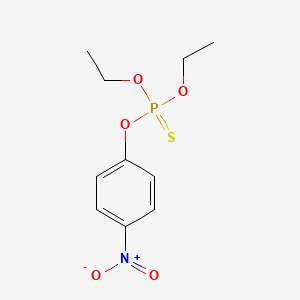
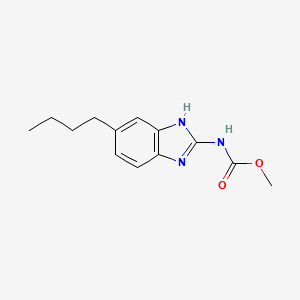
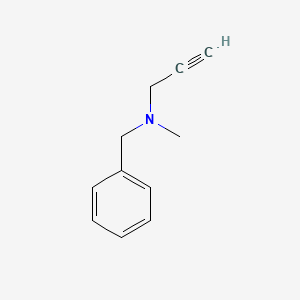

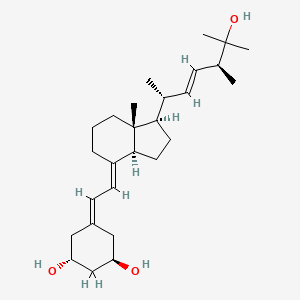
![(3S,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1678471.png)
